![molecular formula C43H72O14 B1261949 saikosaponin B3 CAS No. 58316-42-0](/img/structure/B1261949.png)
saikosaponin B3
Overview
Description
Synthesis Analysis
The synthesis of saikosaponins, including saikosaponin A (SSa) and D (SSd), has been achieved through methods featuring the preparation of aglycones from oleanolic acid, regioselective glycosylation to construct β-(1→3)-linked disaccharide fragments, and efficient gold(I)-catalyzed glycosylation for glycan installation on the aglycones (Wang et al., 2021).
Molecular Structure Analysis
Saikosaponins are characterized by their complex glycosidic structures. For example, the mass spectrometric fragmentation pathways and UV spectral features of saikosaponins have been systematically studied, revealing characteristic ions that can be used for the identification of these compounds (Liu et al., 2021).
Chemical Reactions and Properties
The chemical properties of saikosaponins are influenced by their structural features such as the presence of carbonyl groups (C=O) in the aglycone, which contribute to their biological activities. The study of degradation products of saikosaponin A under acid hydrolytic conditions has helped elucidate the structural transformation pathways of these compounds (Li et al., 2016).
Physical Properties Analysis
The solubilization of saikosaponin-a with hemslosides Ma2 and Ma3, bisdesmosides of oleanolic acid isolated from Chinese folk medicine, significantly increased the water solubility of saikosaponin-a. This discovery highlights the importance of understanding the physical properties of saikosaponins for enhancing their biomedical applications (Morita et al., 1986).
Chemical Properties Analysis
Saikosaponins, through their diverse chemical structures, interact with biological systems in various ways. For instance, saikosaponin b2 has been found to inhibit the proliferation of B16 melanoma cells, suggesting a mechanism involving the down-regulation of protein kinase C (PKC) activity (Zong et al., 1996). Moreover, the structure-activity relationship study of saikosaponins for Na+, K(+)-ATPase inhibiting action indicates the importance of specific chemical structures for their inhibitory activity (Zhou et al., 1996).
Scientific Research Applications
Inhibition of Cell Adhesion
Saikosaponins, including B3, have been found to inhibit the interaction of selectins (E, L, and P) with THP-1 cells, which suggests a potential for therapeutic strategies in treating inflammation. Saikosaponin D, in particular, demonstrated notable inhibitory activity on L-selectin-mediated cell adhesion (Jang et al., 2014).
Role in Biosynthesis and Genomic Studies
Saikosaponin B3 is a significant bioactive constituent in Bupleurum chinense, a traditional Chinese medicinal plant. Genomic studies have identified genes related to saikosaponin biosynthesis, with a focus on enzymes that catalyze the formation of the saikosaponin backbone, revealing a substantial foundation for further research on metabolism and regulation of saikosaponins (Sui et al., 2011).
Pharmacological Effects and Applications
Research has shown a broad spectrum of pharmacological activities for saikosaponins, including anti-inflammatory, antitumor, antiviral, and neuroregulation activities. This has led to various clinical applications, particularly in traditional Chinese medicine. However, it's noted that excessive dosage can lead to liver damage, emphasizing the importance of controlled use (Yuan et al., 2016).
Potential in Cancer Treatment
Saikosaponins, including B3, have shown promising results in preventing and treating hepatocellular carcinoma through various mechanisms such as inhibiting proliferation, inducing apoptosis, and enhancing anti-tumor immunity. This indicates a significant potential for clinical application in cancer therapy (Reny, 2014).
Mechanism of Action
Target of Action
Saikosaponin B3, a triterpene saponin, is known to interact with several targets. These targets play crucial roles in processes such as cell proliferation, apoptosis, and migration .
Mode of Action
It is known to inhibit acth-induced lipolysis in fat cells . Related compounds like Saikosaponin-d have been shown to inhibit cell proliferation, induce apoptosis, and inhibit cell migration and invasion .
Pharmacokinetics
Future research should focus on novel saponin compounds utilizing colon-specific delivery and osmotic pump systems to enhance oral bioavailability .
Result of Action
Many saikosaponins, including this compound, have exhibited very potent anti-inflammatory, hepatoprotective, and immunomodulatory activities both in vivo and in vitro .
Safety and Hazards
Future Directions
Saikosaponins, including saikosaponin B3, have attracted increasing attention due to their broad activity and favorable safety profile . Future research is expected to focus on the production of novel saikosaponin-based anti-inflammatory, efficacious anticancer, and anti-novel-coronavirus agents with improved efficacy and reduced toxicity .
properties
IUPAC Name |
(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5S,6R)-2-[[(3S,4R,4aR,6aR,6bS,8S,8aS,12aS,14R,14aR,14bS)-8-hydroxy-4,8a-bis(hydroxymethyl)-14-methoxy-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,5-dihydroxy-6-methyloxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H72O14/c1-21-29(48)34(57-36-32(51)31(50)30(49)25(18-44)55-36)33(52)37(54-21)56-28-10-11-39(4)26(40(28,5)19-45)9-12-41(6)35(39)24(53-8)15-22-23-16-38(2,3)13-14-43(23,20-46)27(47)17-42(22,41)7/h15,21,23-37,44-52H,9-14,16-20H2,1-8H3/t21-,23+,24-,25-,26-,27+,28+,29+,30-,31+,32-,33-,34+,35-,36+,37+,39+,40+,41-,42-,43-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLQYFMRUYWFXGT-ZGFARVGISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2CCC3(C(C2(C)CO)CCC4(C3C(C=C5C4(CC(C6(C5CC(CC6)(C)C)CO)O)C)OC)C)C)O)OC7C(C(C(C(O7)CO)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@H]2CC[C@]3([C@H]([C@]2(C)CO)CC[C@@]4([C@@H]3[C@@H](C=C5[C@]4(C[C@@H]([C@@]6([C@H]5CC(CC6)(C)C)CO)O)C)OC)C)C)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H72O14 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601316913 | |
Record name | Saikosaponin B3 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601316913 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
813.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
58316-42-0 | |
Record name | Saikosaponin B3 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=58316-42-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Saikosaponin B3 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601316913 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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